molecular formula C12H21NO4 B2696337 1-(2-((Tert-butoxycarbonyl)amino)ethyl)cyclobutane-1-carboxylic acid CAS No. 2102412-52-0

1-(2-((Tert-butoxycarbonyl)amino)ethyl)cyclobutane-1-carboxylic acid

Cat. No. B2696337
CAS RN: 2102412-52-0
M. Wt: 243.303
InChI Key: RMZIVUWJGGOFSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-((Tert-butoxycarbonyl)amino)ethyl)cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 2102412-52-0 . It has a molecular weight of 243.3 and its IUPAC name is 1-(2-((tert-butoxycarbonyl)amino)ethyl)cyclobutane-1-carboxylic acid .


Synthesis Analysis

The synthesis of this compound involves the use of tert-butoxycarbonyl (Boc) as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-7-12(9(14)15)5-4-6-12/h4-8H2,1-3H3,(H,13,16)(H,14,15) . This indicates that the compound has a cyclobutane ring with a carboxylic acid group and an aminoethyl group attached to it. The aminoethyl group is further modified with a tert-butoxycarbonyl group .


Chemical Reactions Analysis

The Boc group in this compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This deprotection step is crucial in the synthesis of other compounds .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature for this compound is room temperature .

Scientific Research Applications

Synthesis and Stereochemistry

  • The synthesis of cyclobutane derivatives, such as 2-aminocyclobutane-1-carboxylic acids, involves strategies like [2+2] photocycloaddition reactions starting from chiral precursors. These methods allow for the construction of the cyclobutane ring and provide access to compounds with high enantiomeric excesses, demonstrating the compound's utility in creating stereochemically complex structures (Gauzy et al., 2004).

Application in Drug Discovery and Material Science

  • A study discussed the scale-up synthesis of a deuterium-labeled cis-cyclobutane-1,3-Dicarboxylic acid derivative using continuous photo flow chemistry. This process is relevant for the production of biologically active compounds and materials science applications, where cyclobutane structures labeled with deuterium atoms are utilized (Yamashita et al., 2019).

Enantioselective Synthesis

  • Research on the facile synthesis and high-efficiency resolution of constrained cyclopropane analogues of phenylalanine highlighted the synthesis of enantiomerically pure compounds by HPLC resolution of a racemic precursor. This work underscores the importance of 1-(2-((Tert-butoxycarbonyl)amino)ethyl)cyclobutane-1-carboxylic acid derivatives in enantioselective synthesis, leading to optically pure compounds on a multigram scale (Jiménez et al., 2001).

Polymer Science

  • The synthesis and polymerization of amino acid-derived acetylene monomers, including N-(tert-butoxycarbonyl)-l-alanine derivatives, were investigated. This research demonstrates the compound's utility in the field of polymer science, where it contributes to the development of polymers with unique optical and thermal properties (Gao et al., 2003).

Novel Pharmacophores for Anticancer Agents

  • Functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl) derivatives, were synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines. This suggests the potential of derivatives of 1-(2-((Tert-butoxycarbonyl)amino)ethyl)cyclobutane-1-carboxylic acid in the design of new anticancer agents (Kumar et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions of this compound could involve its use in the synthesis of other bioactive compounds. For instance, Boc-1-aminocyclobutane-1-carboxylic Acid is used in the synthesis of dipeptidyl nitriles with cathepsin-inhibiting activities . It is also used to prepare alkyl-oxo-aryl amides as novel antagonists of TRPA1 receptor .

properties

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-7-12(9(14)15)5-4-6-12/h4-8H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZIVUWJGGOFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1(CCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((Tert-butoxycarbonyl)amino)ethyl)cyclobutane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.